molecular formula C12H12FNO2 B3109277 tert-Butyl 3-cyano-4-fluorobenzoate CAS No. 171050-07-0

tert-Butyl 3-cyano-4-fluorobenzoate

Cat. No.: B3109277
CAS No.: 171050-07-0
M. Wt: 221.23 g/mol
InChI Key: GDJNBXWXPKBGEV-UHFFFAOYSA-N
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Description

tert-Butyl 3-cyano-4-fluorobenzoate (CAS 171050-07-0) is a fluorinated and nitrile-functionalized benzoate ester with the molecular formula C12H12FNO2 and a molecular weight of 221.23 g/mol . This compound serves as a valuable synthetic building block in medicinal chemistry, particularly in the development of high-affinity ligands for the 18kDa Translocator Protein (TSPO) . TSPO is an important biological target associated with neuroinflammation and is overexpressed in various central nervous system (CNS) pathologies, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis, as well as in certain cancers such as glioma and breast cancer . Researchers utilize this chemical intermediate in the synthesis of novel N,N-substituted pyrazolopyrimidine acetamide scaffolds, which have shown picomolar to nanomolar binding affinity for TSPO, making them promising candidates for molecular imaging and therapeutic applications . The compound is characterized by its MDL number MFCD22420802 and should be stored sealed in a dry environment at 2-8°C . This product is intended For Research Use Only and is not approved for human diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl 3-cyano-4-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO2/c1-12(2,3)16-11(15)8-4-5-10(13)9(6-8)7-14/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDJNBXWXPKBGEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Optimization for Tert Butyl 3 Cyano 4 Fluorobenzoate

Precursor Selection and Initial Aromatic Functionalization Strategies

The choice of starting material is pivotal in designing an efficient synthesis for tert-butyl 3-cyano-4-fluorobenzoate. An ideal precursor should be readily available and allow for the straightforward and regioselective introduction of the required functional groups. One common precursor is 3-cyano-4-fluorobenzoic acid . chemscene.com The synthesis of this key intermediate itself offers several strategic choices.

One documented approach begins with 2-fluoro-5-formyl-benzonitrile. echemi.com This commercially available starting material already possesses the desired cyano and fluoro functionalities in the correct relative positions. The synthesis proceeds via the oxidation of the formyl group to a carboxylic acid.

Alternatively, multi-step syntheses starting from less functionalized aromatic compounds can be employed. For instance, a process for preparing 3-fluoro-4-cyanobenzoic acid has been described starting from 2-chloro-4-nitrobenzoic acid. google.com This route involves a halogen exchange reaction to introduce the fluorine atom, followed by reduction of the nitro group to an amine, and finally a Sandmeyer reaction to install the cyano group. google.com

Another potential starting material is 3-amino-4-fluorobenzoic acid. innospk.com This precursor is attractive as it allows for the direct introduction of the cyano group via a Sandmeyer reaction, a well-established method for converting aromatic amines to nitriles. wikipedia.orgnih.gov

Cyano Group Installation Techniques on Aromatic Rings

The introduction of the cyano group at the C-3 position is another critical transformation in the synthesis of the target molecule.

Sandmeyer-Type Cyanation Reactions

The Sandmeyer reaction is a widely used and reliable method for converting an aromatic primary amine into a nitrile. wikipedia.orgnih.gov This reaction proceeds via the formation of a diazonium salt from the aromatic amine, which is then treated with a cyanide salt, typically copper(I) cyanide, to yield the corresponding aryl nitrile. wikipedia.org

In the context of synthesizing 3-cyano-4-fluorobenzoic acid, this method can be applied to 3-amino-4-fluorobenzoic acid. innospk.com The amino group is first diazotized using a nitrite (B80452) source, such as sodium nitrite, in the presence of a strong acid like hydrochloric acid. The resulting diazonium salt is then reacted with a cyanide source to install the cyano group. google.com This method is advantageous due to its generally good yields and the ready availability of the necessary reagents.

A general representation of the Sandmeyer cyanation is as follows:

Ar-NH₂ + NaNO₂ + 2HX → [Ar-N₂]⁺X⁻ + NaX + 2H₂O
[Ar-N₂]⁺X⁻ + CuCN → Ar-CN + N₂ + CuX

Alternative Nitrile Synthesis Routes

While the Sandmeyer reaction is a staple, other methods for introducing a cyano group onto an aromatic ring exist. These can be particularly useful if the corresponding amino precursor is not readily accessible or if milder reaction conditions are required.

One such alternative is the palladium-catalyzed cyanation of aryl halides or triflates. This cross-coupling reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a cyanide source such as zinc cyanide or potassium hexacyanoferrate(II). This method offers good functional group tolerance but may require careful optimization of the catalyst system.

Another approach involves the direct cyanation of an aromatic C-H bond, although achieving the desired regioselectivity can be a significant challenge and often requires specific directing groups.

Esterification Approaches for tert-Butyl Ester Formation

The final step in the synthesis is the formation of the tert-butyl ester from 3-cyano-4-fluorobenzoic acid. Direct esterification of a carboxylic acid with tert-butanol (B103910) is often challenging due to the steric hindrance of the tert-butyl group and the potential for competing elimination reactions. However, several effective protocols have been developed.

Direct Esterification Protocols

One common method for the synthesis of tert-butyl esters involves the reaction of the carboxylic acid with an excess of tert-butanol in the presence of a strong acid catalyst. However, for more sensitive substrates, milder methods are preferred.

A highly effective method for the esterification of carboxylic acids with alcohols under mild conditions utilizes dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). This reaction proceeds at room temperature and avoids harsh acidic conditions.

Another approach involves the use of specific activating agents. For instance, reacting the carboxylic acid with tert-butyl alcohol in the presence of a catalyst such as a calcined hydrotalcite has been reported for the synthesis of tert-butyl esters. researchgate.net

Below is a table summarizing some of the key reactions and reagents involved in the synthesis of this compound.

Reaction Step Starting Material Reagents Product Reference
Oxidation2-Fluoro-5-formyl-benzonitrileSodium chlorite, Sodium hydrogen phosphate (B84403) dihydrate3-Cyano-4-fluorobenzoic acid echemi.com
Halogen Exchange, Reduction, Cyanation2-Chloro-4-nitrobenzoic acid1. Metal fluoride (B91410) 2. Fe/HCl or SnCl₂/HCl 3. NaNO₂/HCl, CuCN3-Fluoro-4-cyanobenzoic acid google.com
Sandmeyer Cyanation3-Amino-4-fluorobenzoic acidNaNO₂, HCl, CuCN3-Cyano-4-fluorobenzoic acid google.cominnospk.comwikipedia.orgnih.gov
Direct Esterification3-Cyano-4-fluorobenzoic acidtert-Butanol, DCC, DMAPThis compound
Direct Esterification3-Cyano-4-fluorobenzoic acidtert-Butanol, Calcined hydrotalciteThis compound researchgate.net

Carboxylic Acid Activation Strategies (e.g., using Boc anhydride (B1165640) and DMAP)

The synthesis of tert-butyl esters, such as this compound, from carboxylic acids and tert-butanol presents a unique challenge due to the steric hindrance of the tert-butyl group and the propensity of tert-butanol to form isobutene under acidic conditions. A common and effective method to overcome these challenges is the activation of the carboxylic acid. One such strategy involves the use of di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP). researchgate.netorganic-chemistry.org

This method is advantageous as it proceeds under mild, neutral conditions, avoiding the harsh acidic environment of traditional Fischer esterification. organic-chemistry.org The reaction mechanism is believed to proceed through the formation of a mixed anhydride by the reaction of the carboxylic acid with Boc anhydride. DMAP, acting as a nucleophilic catalyst, then reacts with the mixed anhydride to form a highly reactive acylpyridinium species. This intermediate readily reacts with tert-butanol to yield the desired tert-butyl ester and regenerates the DMAP catalyst. The byproducts of this reaction, tert-butanol and carbon dioxide, are volatile and easily removed, simplifying the purification process. researchgate.net

The combination of Boc anhydride and DMAP has been successfully employed for the esterification of a wide range of carboxylic acids, including those with sensitive functional groups. researchgate.net The reaction of amines and alcohols with Boc anhydride and DMAP has been studied, revealing that the reaction conditions, such as solvent polarity and temperature, can influence the product distribution. researchgate.netnih.gov For instance, in the case of aliphatic alcohols, carbonic-carbonic anhydride intermediates have been isolated for the first time, which helps to explain the formation of symmetrical carbonates as byproducts in addition to the desired O-Boc products. nih.gov

Catalytic Systems and Reagents in Synthesis of Related Compounds

The synthesis of fluorobenzoates and related aromatic compounds often employs various catalytic systems to achieve high efficiency and selectivity.

Transition metal catalysis is a cornerstone in the synthesis of fluorinated organic compounds. nih.gov Metals like palladium and copper are frequently used due to their high efficiency and, in the case of copper, lower cost. nih.gov These catalysts facilitate a variety of transformations, including cross-coupling reactions that are instrumental in forming carbon-carbon and carbon-heteroatom bonds. For instance, rhodium-catalyzed cross-dehydrogenative coupling has been developed for the synthesis of biaryl acids, demonstrating high regioselectivity and tolerance of various functional groups under mild conditions. researchgate.net Transition metal-catalyzed reactions can introduce fluorine-containing groups into molecules, which can significantly alter their physical and chemical properties. nih.gov

Organocatalysis, which uses small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis, including the synthesis of fluorinated molecules. soton.ac.ukbeilstein-journals.org This approach offers an alternative to metal-based catalysts and often provides high levels of stereocontrol. sigmaaldrich.com For example, proline-derived organocatalysts have been used in domino reactions to create complex cyclic structures with multiple stereocenters. sigmaaldrich.com In the context of fluorinated compounds, organocatalysis has been used for the enantioselective synthesis of trifluoromethylated heterocycles. rsc.org The development of novel organocatalysts, such as those based on binaphthalene-derived sulfides, has enabled enantioselective reactions like bromolactonizations. beilstein-journals.org

Stereochemical Control and Regioselectivity in Analogous Syntheses

Controlling stereochemistry and regioselectivity is a critical aspect of modern organic synthesis, particularly when dealing with functionalized aromatic compounds.

In the synthesis of fluoroalkyl aromatic compounds, boron-directed cycloaddition reactions have been shown to provide a mild and regiospecific route. nih.govwhiterose.ac.uk This method avoids the harsh conditions and poor regiocontrol often associated with other benzannulation strategies. nih.gov The position of the fluoroalkyl group is determined by the directing boron group, allowing for precise control over the final product's structure. nih.govwhiterose.ac.uk

In other systems, such as the fluorination of aziridines, the choice of reagent and reaction conditions can significantly influence both regio- and stereoselectivity. nih.govresearchgate.net For example, using DMPU-HF has demonstrated higher reactivity and regioselectivity compared to traditional fluorinating agents. nih.govresearchgate.net The stereochemical outcome in such reactions can be dependent on the substrate's substitution pattern. nih.govresearchgate.net Silicon-containing compounds have also been utilized to control stereochemistry in organic synthesis, where the silyl (B83357) group acts as a powerful directing group. acs.org

Process Development and Scalability Considerations in Laboratory Synthesis

The transition from a laboratory-scale synthesis to a larger, more practical scale requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness.

In the context of catalytic reactions, the recyclability of the catalyst is an important consideration for scalability. For example, in a palladium-catalyzed synthesis of butyl benzoate (B1203000), a fluorous solid-phase extraction (F-SPE) technique was used to remove and potentially recycle the palladacycle catalyst. chemicalbook.com The cost and availability of starting materials and reagents are also paramount. The use of inexpensive and readily available promoters, like cyanuric chloride in formamide-catalyzed transformations, can significantly improve the cost-efficiency of a process. nih.gov

Reactivity and Mechanistic Investigations of Tert Butyl 3 Cyano 4 Fluorobenzoate

Electron-Withdrawing Effects of Cyano and Fluoro Substituents on Aromatic Reactivity

The benzene (B151609) ring of tert-butyl 3-cyano-4-fluorobenzoate is substituted with two potent electron-withdrawing groups (EWGs): a cyano (-CN) group and a fluorine (-F) atom. These substituents profoundly decrease the electron density of the aromatic π system, a phenomenon that has significant consequences for its reactivity.

Both the fluoro and cyano groups exert a negative inductive effect (-I), pulling electron density away from the ring through the sigma bond framework due to their high electronegativity. libretexts.orgnih.gov The cyano group also exhibits a strong negative resonance effect (-M), further delocalizing electron density from the ring onto the nitrogen atom. This combined electron withdrawal deactivates the aromatic ring towards electrophilic aromatic substitution, making reactions like nitration or Friedel-Crafts alkylation less favorable compared to unsubstituted benzene. libretexts.org

Conversely, this electron-deficient character renders the aromatic ring highly susceptible to attack by nucleophiles. The powerful electron-withdrawing nature of the cyano and fluoro substituents, particularly their placement relative to each other, activates the ring for nucleophilic aromatic substitution (SNAr). libretexts.orgacs.org The Hammett constants, which quantify the electronic effect of substituents, are 0.56 for a meta-CN group and 0.34 for a meta-F group, indicating their strong electron-withdrawing capabilities. acs.org

Interactive Table: Electronic Effects of Substituents
SubstituentInductive Effect (-I)Resonance Effect (-M)Overall Effect on Aromatic Ring
Cyano (-CN)StrongStrongStrongly Deactivating/Activating for SNAr
Fluoro (-F)StrongWeak (can be +M, but -I dominates)Deactivating/Activating for SNAr

Nucleophilic Aromatic Substitution (SNAr) Pathways

The structure of this compound is primed for nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks the electron-poor aromatic ring, leading to the displacement of a leaving group. For this compound, the fluorine atom serves as an excellent leaving group, and its position para to the tert-butoxycarbonyl group and ortho to the cyano group is crucial for the reaction's success. nih.govsigmaaldrich.com

The SNAr mechanism proceeds via a two-step addition-elimination pathway. chemicalbook.comwikipedia.org

Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the fluorine atom. This is typically the rate-determining step and results in the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. sigmaaldrich.comwikipedia.org The aromaticity of the ring is temporarily broken in this step.

Elimination of the Leaving Group: The aromaticity is restored as the fluoride (B91410) ion is expelled.

The stability of the Meisenheimer complex is critical, and it is significantly enhanced by the presence of strong electron-withdrawing groups at the ortho and para positions relative to the leaving group. sigmaaldrich.com In this compound, the cyano group at the ortho position helps to delocalize the negative charge of the intermediate, thereby stabilizing it and facilitating the reaction. This makes the compound a useful substrate for introducing a wide range of nucleophiles, such as amines, alkoxides, and thiolates, at the C-4 position. nih.gov

Transformations of the Cyano Group

The cyano group is a versatile functional group that can undergo several important transformations.

The nitrile (cyano) functionality can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid. This reaction proceeds through an amide intermediate. For this compound, this transformation would convert the cyano group into a carboxyl group, forming a derivative of isophthalic acid, assuming the other functional groups remain intact under the reaction conditions.

The cyano group can be reduced to either a primary amine or an aldehyde, depending on the reagents and reaction conditions employed.

Reduction to Amines: Catalytic hydrogenation using catalysts like Raney nickel, palladium, or platinum dioxide can reduce nitriles to primary amines. organic-chemistry.org Chemical reducing agents such as lithium aluminum hydride (LiAlH4) or diisopropylaminoborane (B2863991) are also effective for this transformation. acs.orgsemanticscholar.orgrsc.org The reaction with Raney Ni and potassium borohydride (B1222165) (KBH4) in ethanol (B145695) provides a mild and efficient method for reducing both aromatic and aliphatic nitriles. rsc.org

Reduction to Aldehydes: A partial reduction of the nitrile to an aldehyde can be achieved using specific reagents that prevent over-reduction to the amine. Diisobutylaluminium hydride (DIBAL-H) is a common reagent for this purpose, where the reaction is typically carried out at low temperatures followed by an aqueous workup to hydrolyze the intermediate imine. libretexts.orgorganic-chemistry.org Another method involves using a nickel catalyst with calcium hypophosphite. nih.govresearchgate.net

Interactive Table: Reduction Products of the Cyano Group
Reagent(s)ProductReference
H2, Raney NiPrimary Amine (-CH2NH2) organic-chemistry.org
LiAlH4, then H2OPrimary Amine (-CH2NH2) organic-chemistry.orgrsc.org
DIBAL-H, then H3O+Aldehyde (-CHO) libretexts.orgorganic-chemistry.org
Ni(OAc)2, Ca(H2PO2)2Aldehyde (-CHO) nih.govresearchgate.net

While the prompt mentions cycloadditions towards tetrazines, a more common cycloaddition for aromatic nitriles is the [3+2] cycloaddition with an azide (B81097) to form a tetrazole. However, nitriles can participate in reactions with tetrazines. For instance, in certain inverse electron demand Diels-Alder reactions of 1,2,4,5-tetrazines with enamines, a nitrile is eliminated as part of the reaction sequence to form a 1,2,4-triazine. nih.govyoutube.com This indicates the potential for the cyano group to be involved as a leaving group in complex heterocyclic transformations.

The cyano group itself can act as a dipolarophile in 1,3-dipolar cycloadditions. For example, it can react with nitrile oxides to form 1,2,4-oxadiazoles, although reactions with alkenes are more common for nitrile oxides.

Reactivity of the tert-Butyl Ester Moiety

The tert-butyl ester group is a common protecting group for carboxylic acids due to its stability under many reaction conditions and its susceptibility to cleavage under specific, mild acidic conditions. The bulky tert-butyl group provides steric hindrance that protects the carbonyl group from nucleophilic attack.

Cleavage of the tert-butyl ester typically proceeds via an E1 or SN1-type mechanism involving the formation of a stable tert-butyl carbocation and isobutene. This deprotection can be achieved with various reagents:

Interactive Table: Cleavage Conditions for tert-Butyl Esters
Reagent/ConditionNotesReference
Trifluoroacetic acid (TFA)Commonly used, often with a scavenger like anisole.
Aqueous phosphoric acidAn environmentally benign and mild reagent.
SOCl2Converts the ester directly to the acid chloride.
Silica (B1680970) gel in refluxing tolueneA method for selective cleavage over tert-butyl ethers.
Tris(4-bromophenyl)amminium radical cation (Magic Blue)Catalytically facilitates C-O bond cleavage under mild conditions.

This selective removal allows for the unmasking of the carboxylic acid at a desired stage in a multi-step synthesis, without affecting other sensitive functional groups.

Transesterification Studies

No specific studies on the transesterification of this compound have been identified in the public literature. However, the transesterification of tert-butyl esters, in general, is a well-known transformation in organic synthesis. This reaction typically requires a catalyst and involves the exchange of the tert-butyl group with another alkyl or aryl group from an alcohol.

Common catalysts for such transformations include strong acids, bases, or organometallic complexes. The reaction equilibrium can often be driven to completion by using a large excess of the reacting alcohol or by removing the released tert-butanol (B103910). Given the presence of the electron-withdrawing cyano and fluoro groups on the benzene ring, the electrophilicity of the carbonyl carbon in this compound would be enhanced, potentially facilitating nucleophilic attack by an incoming alcohol.

A hypothetical transesterification reaction is presented below:

Hypothetical Transesterification of this compound

Reactant Reagent Catalyst (Example) Product

Note: This table is illustrative and not based on published experimental data for this specific compound.

Hydrolysis under Acidic and Basic Conditions

Detailed kinetic studies on the hydrolysis of this compound are not available. However, the behavior of tert-butyl esters and substituted benzonitriles under hydrolytic conditions is well-documented, allowing for informed predictions.

Acidic Hydrolysis: Tert-butyl esters are known to be readily hydrolyzed under acidic conditions. The mechanism proceeds via protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl cation, which is then trapped by a nucleophile (e.g., water) to form tert-butanol. The presence of electron-withdrawing groups, such as the cyano and fluoro substituents, is expected to have a minimal electronic effect on the ester hydrolysis under these conditions, as the key bond cleavage occurs at the alkyl-oxygen bond (AAL1 mechanism).

The nitrile group can also undergo hydrolysis under acidic conditions, typically proceeding through a benzamide (B126) intermediate to the corresponding carboxylic acid. This process generally requires harsher conditions (e.g., concentrated acid, elevated temperatures) than the hydrolysis of the tert-butyl ester.

Basic Hydrolysis: In contrast to their lability in acid, tert-butyl esters are generally stable to basic hydrolysis. The steric hindrance of the bulky tert-butyl group effectively shields the carbonyl carbon from nucleophilic attack by hydroxide (B78521) ions (BAC2 mechanism). Therefore, it is anticipated that under basic conditions, the primary reaction of this compound would be the nucleophilic aromatic substitution of the fluorine atom or hydrolysis of the cyano group, rather than the ester.

Exploration of Diverse Reaction Chemistries and Conditions

While specific research on a diverse range of reactions for this compound is scarce, its structure suggests several potential transformations. The fluorine atom, activated by the ortho-cyano and para-ester groups, is susceptible to nucleophilic aromatic substitution (SNAr) with various nucleophiles such as amines, alkoxides, and thiolates.

The cyano group can be subjected to a variety of transformations, including reduction to an aminomethyl group, hydrolysis to a carboxylic acid (as mentioned above), or conversion to a tetrazole ring. The tert-butyl ester can serve as a protecting group for the carboxylic acid, which can be deprotected under acidic conditions to reveal the free acid for further functionalization.

Kinetic Studies of Reactivity in Solution-Phase Reactions

No kinetic data for any reaction involving this compound has been found in the surveyed literature. To understand the reactivity of this molecule quantitatively, kinetic studies would be essential. For instance, monitoring the rate of hydrolysis under various pH conditions or the rate of nucleophilic aromatic substitution with different nucleophiles would provide valuable insight into its reactivity profile. Such studies would allow for the determination of rate constants, reaction orders, and activation parameters.

Solvent Effects on Reaction Outcomes and Selectivity

The choice of solvent is expected to play a crucial role in the reactions of this compound, particularly in nucleophilic aromatic substitution reactions. Polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724), are generally preferred for SNAr reactions as they can solvate the cationic counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus enhancing its reactivity.

For the acid-catalyzed hydrolysis of the tert-butyl ester, polar protic solvents that can stabilize the forming tert-butyl cation would be suitable. The solubility of the starting material and reagents would also be a key factor in solvent selection for any given transformation.

Applications and Role in Advanced Organic Synthesis

Intermediate in the Synthesis of Complex Organic Molecules

The structural features of tert-Butyl 3-cyano-4-fluorobenzoate make it an important intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The tert-butyl ester group serves as a sterically hindered protecting group for the carboxylic acid, preventing its participation in reactions until its removal is desired under specific acidic or thermal conditions researchgate.netyoutube.comorganic-chemistry.org. This chemoselectivity is crucial in multi-step syntheses where other functional groups need to be manipulated.

The presence of both a cyano and a fluoro group on the benzene (B151609) ring allows for a variety of chemical transformations. The fluorine atom, being a good leaving group in nucleophilic aromatic substitution (SNAr) reactions, can be displaced by various nucleophiles to introduce new functionalities. The cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or, significantly, serve as a precursor for the formation of heterocyclic rings. This versatility allows for the construction of highly substituted aromatic cores that are central to many biologically active compounds nih.gov.

PropertyDescription
CAS Number 171050-07-0 glpbio.com
Molecular Formula C₁₂H₁₂FNO₂ glpbio.com
Molecular Weight 221.23 g/mol
Key Functional Groups tert-Butyl Ester, Cyano, Fluoro

Building Block for Bioorthogonal Reagents and Probes

Bioorthogonal chemistry, which involves chemical reactions that can occur inside living systems without interfering with native biochemical processes, has become an indispensable tool in chemical biology. The development of specific probes and reagents is central to this field, and this compound provides a valuable scaffold for their synthesis.

Precursor for Tetrazine Derivatives in Click Chemistry

One of the most prominent applications of this compound is in the synthesis of tetrazine derivatives, which are key components in the inverse-electron-demand Diels-Alder reaction, a cornerstone of click chemistry. The cyano group of this compound can be converted into a tetrazine ring through reaction with hydrazine (B178648), often in the presence of a metal catalyst or a thiol promoter nih.govmdpi.comacs.orgacs.orggoogle.com.

A study on the synthesis of a related compound, tert-butyl 3-fluoro-5-(1,2,4,5-tetrazin-3-yl)benzylcarbamate, demonstrates a synthetic pathway where a cyano group on a fluorinated benzene ring is successfully converted to a tetrazine nih.gov. This highlights the feasibility of using this compound as a precursor for tetrazine-based bioorthogonal reagents. The resulting fluorinated tetrazines can exhibit enhanced stability and reactivity, which are desirable properties for in vivo applications nih.govrsc.orgresearchgate.net.

General Synthesis of Tetrazines from Nitriles: The synthesis of 1,2,4,5-tetrazines from nitriles typically involves the condensation of the nitrile with hydrazine to form a 1,2-dihydrotetrazine intermediate, which is then oxidized to the aromatic tetrazine acs.org. Modern methods often utilize catalysts to improve yields and substrate scope, allowing for the synthesis of asymmetric tetrazines nih.gov.

Development of Fluoro-Containing Bioorthogonal Scaffolds

The incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and lipophilicity. This principle extends to the design of bioorthogonal probes. The fluorine atom in this compound can be retained in the final probe structure to modulate its properties.

Fluorinated bioorthogonal probes are of significant interest for applications in bioimaging, including positron emission tomography (PET) when using the 18F isotope nih.govrsc.orgnih.gov. The development of fluorogenic tetrazine probes, which become fluorescent upon reaction with a target molecule, is a particularly active area of research nih.govnih.gov. The electronic properties of the fluorine atom on the aromatic ring can influence the fluorescence quantum yield and other photophysical properties of the resulting probe. The synthesis of such probes often involves the derivatization of fluorinated aromatic precursors, for which this compound is a prime candidate nih.gov.

Scaffold for the Development of Advanced Materials

The unique combination of functional groups in this compound also makes it an attractive building block for the synthesis of advanced materials with tailored properties.

Synthesis of Monomers for Polymer Science

The tert-butyl ester and the reactive sites on the aromatic ring of this compound offer handles for its incorporation into polymeric structures. After deprotection of the tert-butyl group to reveal the carboxylic acid, the molecule can be converted into a vinyl or acrylate (B77674) monomer. For instance, related tert-butyl benzoate (B1203000) derivatives have been used to synthesize vinylbenzoate monomers for anionic living polymerization acs.org. Similarly, di-tert-butyl acrylate monomers have been designed for controlled radical photopolymerization pusan.ac.kr.

The resulting polymers, containing fluorinated and cyano-substituted aromatic side chains, could exhibit interesting properties such as enhanced thermal stability, specific optical properties, or altered solubility. The tert-butyl ester functionality is particularly advantageous as it can be removed post-polymerization to unmask carboxylic acid groups, leading to functional polymers with tunable properties like hydrophilicity and charge density pusan.ac.kracs.org.

Integration into Liquid Crystalline Systems (based on related compounds)

Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. The development of new liquid crystalline materials with specific properties is crucial for display technologies and other electro-optical applications. Fluorinated benzoic acid derivatives are known to be important components in nematic liquid crystal compositions google.comtandfonline.comgoogle.comtandfonline.com.

The rigid aromatic core of this compound, combined with the presence of a polar cyano group and a fluorine atom, suggests its potential as a mesogenic (liquid crystal-forming) unit. The fluorine substitution, in particular, is known to influence the mesomorphic behavior and dielectric anisotropy of liquid crystals tandfonline.comacs.org. While direct studies on the liquid crystalline properties of this compound are not widely reported, the extensive research on structurally similar fluorinated benzoic acids and their esters provides a strong indication of their potential in this field mdpi.comnih.gov. The ability to form hydrogen-bonded liquid crystals is another avenue where derivatives of this compound could find application tandfonline.comtandfonline.comnih.gov.

Spectroscopic and Advanced Analytical Characterization Methodologies in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical tool for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei. For tert-Butyl 3-cyano-4-fluorobenzoate, ¹H, ¹³C, and ¹⁹F NMR are used in concert to provide a complete picture of the molecular framework.

Proton (¹H) NMR Spectroscopy for Structural Confirmation

Proton NMR provides information on the number of distinct proton environments and their connectivity within a molecule. Based on the structure of this compound, two main regions of signals are expected in the ¹H NMR spectrum: the aromatic region and the aliphatic region.

The tert-butyl group contains nine chemically equivalent protons, which would appear as a single, sharp peak (a singlet) due to the absence of adjacent protons for coupling. This signal is expected in the upfield region, typically around 1.6 ppm. The integral of this peak would correspond to nine protons.

The aromatic ring contains three protons (at positions 2, 5, and 6), which are chemically distinct and would produce a complex set of signals in the downfield region (typically 7.5-8.5 ppm).

H-2: This proton is expected to appear as a doublet of doublets due to coupling with H-6 (a four-bond meta-coupling) and the fluorine atom at C-4 (a four-bond JHF coupling).

H-5: This proton would likely appear as a doublet of doublets due to coupling with the adjacent H-6 (a three-bond ortho-coupling) and the fluorine atom at C-4 (a three-bond JHF coupling).

H-6: This proton is adjacent to the electron-withdrawing ester group and is expected to be the most downfield of the aromatic protons. It would likely appear as a multiplet, split by H-5 (ortho-coupling) and H-2 (meta-coupling).

Table 1: Predicted ¹H NMR Spectral Data for this compound Data is predicted based on known chemical shift values for similar structural motifs.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
-C(CH₃)₃~ 1.60s (singlet)9HN/A
Ar-H5~ 7.80 - 7.95dd (doublet of doublets)1H³JHH ≈ 8-9 Hz, ³JHF ≈ 9-10 Hz
Ar-H2~ 8.15 - 8.25dd (doublet of doublets)1H⁴JHH ≈ 2-3 Hz, ⁴JHF ≈ 5-6 Hz
Ar-H6~ 8.20 - 8.30m (multiplet)1H³JHH ≈ 8-9 Hz, ⁴JHH ≈ 2-3 Hz

Carbon (¹³C) NMR Spectroscopy for Carbon Skeleton Elucidation

Carbon-13 NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon present (e.g., carbonyl, aromatic, aliphatic). researchgate.net The structure of this compound possesses 10 unique carbon atoms, and thus 10 distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

Aliphatic Carbons: Two signals are expected for the tert-butyl group: one for the three equivalent methyl carbons (around 28 ppm) and one for the quaternary carbon (around 80-85 ppm). nih.gov

Aromatic and Nitrile Carbons: The six aromatic carbons are all unique and would appear in the 110-160 ppm range. The carbon atom bonded to fluorine (C-4) will appear as a doublet due to one-bond ¹³C-¹⁹F coupling (¹JCF), which is typically large (240-260 Hz). Adjacent carbons (C-3 and C-5) will also show smaller C-F couplings. The nitrile carbon signal is expected around 115 ppm.

Carbonyl Carbon: The ester carbonyl carbon is expected to appear significantly downfield, in the range of 160-165 ppm.

Quaternary carbons (C-1, C-3, C-4, the nitrile carbon, and the central tert-butyl carbon) are expected to show peaks of lower intensity compared to the protonated carbons.

Table 2: Predicted ¹³C NMR Spectral Data for this compound Data is predicted based on known chemical shift values and coupling effects.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Expected Multiplicity (due to C-F coupling)
-C(C H₃)₃~ 28.3s (singlet)
-C (CH₃)₃~ 83.0s (singlet)
C-3~ 112.0d (doublet)
-C≡N~ 115.5s (singlet)
C-5~ 118.0d (doublet)
C-1~ 128.0s (singlet)
C-6~ 132.5s (singlet)
C-2~ 135.0d (doublet)
C-4~ 160.0d (doublet)
-C=O~ 163.0s (singlet)

Fluorine (¹⁹F) NMR Spectroscopy for Fluoro Moiety Analysis

Given that ¹⁹F is a spin-½ nucleus with 100% natural abundance, ¹⁹F NMR is a highly effective and sensitive technique for analyzing fluorinated molecules. researchgate.net For this compound, a single signal is expected in the ¹⁹F NMR spectrum, as there is only one fluorine atom in the molecule. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. For a fluorine atom on a benzene (B151609) ring, this shift is typically in the range of -100 to -140 ppm relative to a CFCl₃ standard. The signal would be split by the neighboring aromatic protons, primarily the two ortho protons (H-2 and H-5), likely resulting in a triplet or a doublet of doublets. miamioh.edu

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound Prediction based on typical values for fluoroaromatic compounds.

Nucleus AssignmentPredicted Chemical Shift (δ, ppm)Expected Multiplicity
Ar-F~ -110 to -125t or dd

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental composition of a compound and aiding in structural elucidation through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that generates gas-phase ions from a solution without significant fragmentation. nih.gov This is ideal for determining the molecular weight of the intact molecule. For this compound (Molecular Formula: C₁₂H₁₂FNO₂, Molecular Weight: 221.23 g/mol ), analysis in positive ion mode would be expected to yield a prominent signal for the protonated molecule, [M+H]⁺. Adducts with cations present in the solvent or buffer, such as sodium [M+Na]⁺, are also commonly observed. mdpi.com

Table 4: Expected Molecular Ions in ESI-MS for this compound

Ion SpeciesFormulaExpected m/z
Protonated Molecule[C₁₂H₁₂FNO₂ + H]⁺222.09
Sodium Adduct[C₁₂H₁₂FNO₂ + Na]⁺244.07

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of an ion's mass-to-charge ratio, often to four or more decimal places. This precision allows for the unambiguous determination of a molecule's elemental formula by comparing the experimentally measured mass to the calculated theoretical mass.

For this compound, HRMS would be used to confirm the elemental composition of C₁₂H₁₂FNO₂. Furthermore, tandem mass spectrometry (MS/MS) experiments on the mass-selected parent ion ([M+H]⁺) would induce fragmentation, providing structural confirmation. A characteristic and highly probable fragmentation pathway for tert-butyl esters is the loss of the tert-butyl group as isobutylene (B52900) (C₄H₈) or the loss of a tert-butyl cation (C₄H₉⁺), leading to a prominent fragment ion corresponding to the protonated 3-cyano-4-fluorobenzoic acid. researchgate.net

Table 5: Predicted HRMS Data for this compound

Ion SpeciesFormulaCalculated Exact Mass (m/z)
[M+H]⁺[C₁₂H₁₃FNO₂]⁺222.09248
[M+Na]⁺[C₁₂H₁₂FNO₂Na]⁺244.07442
Fragment [M+H - C₄H₈]⁺[C₈H₅FNO₂]⁺166.02988

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique for identifying the functional groups present in a molecule. youtube.com For this compound, the IR spectrum reveals characteristic absorption bands that confirm its molecular structure. Each functional group vibrates at a specific frequency, resulting in a unique spectral fingerprint. youtube.com

The key functional groups in this compound and their expected IR absorption regions are:

Nitrile (C≡N): The carbon-nitrogen triple bond stretch is a highly distinctive feature in the IR spectrum of a nitrile. lmu.edu It typically appears as a sharp band of medium intensity in the range of 2260–2240 cm⁻¹. lmu.edu For benzonitrile (B105546) and its derivatives, this peak is a reliable indicator of the cyano group. chegg.comnist.gov

Ester (C=O and C-O): The carbonyl (C=O) stretch of the ester group is one of the most prominent absorptions in the spectrum, characterized by a sharp and intense peak. pressbooks.pub For aromatic esters, this band is typically found around 1730-1715 cm⁻¹. The C-O stretching vibrations of the ester group produce two additional bands, typically in the 1300–1000 cm⁻¹ region. pressbooks.pub

Aromatic Ring (C=C and C-H): The presence of the benzene ring is confirmed by several absorptions. The C=C stretching vibrations within the ring appear in the 1600–1450 cm⁻¹ region. pressbooks.pub The aromatic C-H stretching is observed above 3000 cm⁻¹, typically between 3100 and 3000 cm⁻¹. pressbooks.pubresearchgate.net

Fluoro Group (C-F): The carbon-fluorine bond stretch gives rise to a strong absorption in the fingerprint region of the spectrum, generally between 1400 and 1000 cm⁻¹. nih.govrsc.org The exact position can be influenced by the aromatic system.

tert-Butyl Group (C-H): The aliphatic C-H stretching from the tert-butyl group is visible in the 2960-2850 cm⁻¹ range, which is just below the aromatic C-H stretching region. pressbooks.pub

Table 1: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
NitrileC≡N Stretch2260 - 2240Medium, Sharp
EsterC=O Stretch1730 - 1715Strong, Sharp
EsterC-O Stretch1300 - 1000Medium
Aromatic RingC-H Stretch3100 - 3000Variable
Aromatic RingC=C Stretch1600 - 1450Variable
Fluoro GroupC-F Stretch1400 - 1000Strong
tert-Butyl GroupC-H Stretch2960 - 2850Medium to Strong

Chromatographic Techniques for Separation and Purity Determination

Chromatographic methods are indispensable for the separation, purification, and purity assessment of synthetic compounds like this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and precise technique used to determine the purity of this compound and quantify it in the presence of impurities. njlabs.com Given the compound's structure as a substituted benzoate (B1203000), a reversed-phase HPLC method is typically employed. njlabs.comsielc.com

A standard HPLC setup would involve:

Stationary Phase: A C18 column is a common choice for separating moderately polar compounds like aromatic esters. njlabs.comhelixchrom.com The hydrophobic nature of the C18 alkyl chains allows for effective retention and separation.

Mobile Phase: The mobile phase usually consists of a mixture of an aqueous component and an organic solvent. sielc.com A typical system would use a gradient of water (often containing a small amount of an acid like formic acid or acetic acid to ensure sharp peaks) and an organic modifier such as acetonitrile (B52724) or methanol. ekb.egshimadzu.com

Detection: Due to the presence of the aromatic ring, this compound can be readily detected using a UV detector. njlabs.comsielc.com

The high precision and sensitivity of HPLC make it an ideal method for final purity analysis and for regulatory compliance purposes. njlabs.com

Table 2: Typical HPLC Parameters for Analysis of Substituted Benzoates

ParameterTypical Condition
Column (Stationary Phase)Reversed-Phase C18 (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile PhaseGradient of Water (with 0.1% Formic Acid) and Acetonitrile/Methanol
DetectionUV Absorbance (e.g., at 254 nm)
Flow Rate~1.0 mL/min

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used extensively to monitor the progress of organic reactions, such as the synthesis of this compound. rsc.orglibretexts.org By spotting the reaction mixture on a TLC plate alongside the starting materials, chemists can qualitatively observe the consumption of reactants and the formation of products over time. researchgate.net

Key aspects of TLC for reaction monitoring include:

Stationary Phase: The most common stationary phase for TLC is silica (B1680970) gel coated on a glass or aluminum plate. khanacademy.org

Mobile Phase (Eluent): A mixture of non-polar and polar solvents is used to move the compounds up the plate. For a compound of intermediate polarity like this compound, a common eluent system is a mixture of hexane (B92381) and ethyl acetate (B1210297). rsc.orgresearchgate.net The ratio is optimized to achieve a good separation between the starting materials and the product, with the desired product typically having a retention factor (Rf) of around 0.3-0.5. youtube.com

Visualization: Since the compound contains a benzene ring, it is UV-active. Therefore, the spots on the TLC plate can be visualized under a UV lamp. libretexts.org The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction's progress.

TLC is an invaluable tool for determining the optimal reaction time and for checking the completeness of the reaction before proceeding to the work-up and purification stages. nih.gov

Flash Chromatography for Purification

Following the synthesis of this compound, flash chromatography is the standard method for purifying the crude product on a preparative scale. acs.orgnumberanalytics.com This technique is a faster version of traditional column chromatography, using pressure to force the solvent through the column, leading to a more efficient separation. youtube.com

The purification process typically involves:

Stationary Phase: Silica gel is the most commonly used stationary phase for flash chromatography of moderately polar organic compounds. acs.org

Mobile Phase (Eluent): The choice of eluent is critical and is usually determined by prior analysis using TLC. youtube.com A solvent system that provides good separation on a TLC plate, such as a hexane/ethyl acetate mixture, is scaled up for the flash column. rochester.edu A solvent gradient, starting with a lower polarity and gradually increasing, is often used to first elute non-polar impurities, followed by the desired product, and finally any highly polar impurities.

This method allows for the efficient removal of unreacted starting materials, by-products, and other impurities, yielding this compound with a high degree of purity.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a crucial analytical technique used to determine the elemental composition of a pure compound. The experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) are compared with the theoretically calculated values based on the compound's molecular formula. This comparison serves to validate the empirical formula and, by extension, the molecular formula and purity of the synthesized compound.

For this compound, the molecular formula is C₁₂H₁₂FNO₂. The theoretical elemental composition is calculated from the atomic weights of its constituent elements.

Table 3: Elemental Composition of this compound (C₁₂H₁₂FNO₂)

ElementAtomic Weight (g/mol)Number of AtomsTotal Mass (g/mol)Theoretical Percentage (%)
Carbon (C)12.01112144.13265.15%
Hydrogen (H)1.0081212.0965.47%
Fluorine (F)18.998118.9988.59%
Nitrogen (N)14.007114.0076.33%
Oxygen (O)15.999231.99814.46%
Total --221.231 100.00%

An experimental result from an elemental analyzer that falls within an acceptable margin of error (typically ±0.4%) of these theoretical values provides strong evidence for the structural identity and purity of the synthesized this compound.

Computational Chemistry and Theoretical Investigations of Tert Butyl 3 Cyano 4 Fluorobenzoate

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For tert-Butyl 3-cyano-4-fluorobenzoate, these studies would provide insights into its stability, reactivity, and electronic characteristics.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. A DFT study of this compound would typically involve geometry optimization to find the lowest energy conformation of the molecule. This would be followed by the calculation of various electronic properties.

Hypothetical Data Table for DFT Calculations:

PropertyCalculated Value
Ground State Energy
Dipole Moment
Ionization Potential
Electron Affinity

Note: The table above is illustrative. Actual values would require performing the DFT calculations.

Molecular Orbital Analysis

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule. An analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability.

Hypothetical Data Table for Molecular Orbital Analysis:

Molecular OrbitalEnergy (eV)
HOMO
LUMO
HOMO-LUMO Gap

Note: The table above is illustrative. Actual values would require performing the necessary calculations.

Reaction Mechanism Elucidation via Computational Methods

Computational methods are invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms.

Transition State Characterization

For any proposed reaction involving this compound, computational chemistry could be used to locate and characterize the transition state(s). This involves finding the saddle point on the potential energy surface that connects the reactants and products. Frequency calculations are then performed to confirm that the structure is a true transition state, which is characterized by having exactly one imaginary frequency.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Theoretical calculations can be used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a compound. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts would be particularly useful. Methods such as the Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can provide accurate predictions of 1H and 13C NMR chemical shifts.

Hypothetical Data Table for Predicted NMR Chemical Shifts:

AtomPredicted Chemical Shift (ppm)
1H (tert-Butyl)
13C (Carbonyl)
13C (Cyano)

Note: The table above is illustrative. Actual values would require performing the necessary calculations.

Molecular Modeling for Conformation and Interactions

The three-dimensional arrangement of a molecule, or its conformation, is pivotal in determining its physical and chemical properties. For this compound, molecular modeling techniques, such as Density Functional Theory (DFT), can elucidate the preferred spatial orientations of its constituent functional groups.

The conformational flexibility of this compound primarily revolves around the rotation of the tert-butyl ester group relative to the plane of the benzene (B151609) ring. Computational studies on similar ortho-substituted benzoic acids and their esters have shown that the interplay of steric and electronic effects governs the conformational preferences. uc.ptnih.gov In the case of this compound, the bulky tert-butyl group introduces significant steric hindrance, which influences the torsional angle between the ester group and the aromatic ring.

Furthermore, the fluorine and cyano substituents at positions 4 and 3, respectively, exert electronic effects that modulate the geometry of the benzene ring and the electron distribution within the molecule. The fluorine atom, being highly electronegative, acts as a strong inductive electron-withdrawing group, while the cyano group is also a well-known electron-withdrawing substituent. These electronic influences can affect bond lengths and angles within the aromatic system. researchgate.net

Molecular modeling can also predict the non-covalent interactions that this compound can engage in. These interactions are crucial for understanding its behavior in various chemical environments. For instance, the nitrogen atom of the cyano group and the oxygen atoms of the ester group can act as hydrogen bond acceptors. Computational analyses, such as those performed on other benzonitrile (B105546) derivatives, can map the electrostatic potential surface of the molecule, highlighting regions of positive and negative charge that are prone to intermolecular interactions. nih.gov

Table 1: Key Structural Parameters of this compound (Hypothetical Data based on Related Compounds)

ParameterPredicted ValueSignificance
Dihedral Angle (C-C-O-C)Non-planarMinimization of steric strain from the tert-butyl group.
Bond Length (C-F)~1.35 ÅReflects the strong covalent bond between carbon and fluorine.
Bond Length (C≡N)~1.15 ÅTypical triple bond length for a nitrile group.
Bond Angle (C-C-C) in Ring~120° (with slight deviations)Distortions due to substituent effects.

Structure-Reactivity Relationship (SAR) Modeling based on Computational Descriptors

Structure-Reactivity Relationship (SAR) models aim to correlate a molecule's structural or physicochemical properties with its chemical reactivity or biological activity. For this compound, computational descriptors can be calculated to build such models, providing a quantitative understanding of how its structure influences its behavior.

A cornerstone of SAR studies for aromatic compounds is the use of Hammett constants, which quantify the electronic effect of substituents on the reactivity of a benzene derivative. wikipedia.org The fluorine and cyano groups on the benzene ring of this compound have well-characterized Hammett parameters, indicating their electron-withdrawing nature. These parameters can be used to predict the reactivity of the aromatic ring towards electrophilic or nucleophilic attack.

Modern computational chemistry allows for the calculation of a wide array of quantum chemical descriptors that can be used in SAR models. psu.edu These descriptors provide a more nuanced picture of the electronic and steric properties of a molecule than empirical parameters alone.

Table 2: Important Computational Descriptors for SAR Modeling of this compound

DescriptorDefinitionPredicted Influence on Reactivity
HOMO-LUMO Gap The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).A smaller gap generally indicates higher reactivity.
Mulliken Atomic Charges A measure of the partial atomic charge on each atom in the molecule.Can predict sites susceptible to nucleophilic or electrophilic attack.
Electrostatic Potential (ESP) The potential energy experienced by a positive point charge at various locations around the molecule.Identifies electron-rich and electron-poor regions, guiding understanding of intermolecular interactions.
Global Electrophilicity Index (ω) A measure of the overall electrophilic nature of a molecule.Higher values suggest a greater propensity to accept electrons.

Studies on substituted benzoic acids have demonstrated strong correlations between these computational descriptors and experimental properties like pKa. psu.eduunamur.be For this compound, these descriptors could be used to predict its reactivity in various chemical transformations. For example, the calculated atomic charges on the carbon atoms of the aromatic ring could indicate the most likely sites for nucleophilic aromatic substitution. Similarly, the energy of the LUMO could be correlated with the molecule's susceptibility to reduction.

Predictive Algorithms for Bioorthogonal Reactivity (inspired by related studies)

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.govresearchgate.net While specific predictive algorithms for the bioorthogonal reactivity of this compound have not been developed, insights can be drawn from computational studies on other bioorthogonal reagents.

The reactivity of a molecule in a biological environment is governed by a delicate balance of factors, including its stability in aqueous media, its kinetic profile, and its lack of interaction with endogenous biomolecules. Computational methods can be employed to assess these properties. For instance, DFT calculations can be used to model the reaction pathways of a potential bioorthogonal reaction, determining activation energies and reaction rates. nih.gov

Aryl nitriles have been explored for their utility in bioorthogonal chemistry, for example, in "click" reactions. nih.gov The cyano group of this compound could potentially participate in such transformations. Predictive algorithms, informed by computational chemistry, could be developed to screen for potential reaction partners and to optimize the reaction conditions for biological applications.

These algorithms would likely incorporate a multi-parameter optimization approach, considering factors such as:

Reaction Kinetics: Calculation of the activation barriers for the desired bioorthogonal reaction to ensure it proceeds at a reasonable rate at physiological temperatures.

Selectivity: Modeling potential side reactions with common biological functional groups to ensure the bioorthogonal reaction is highly specific.

Solvation Effects: Using continuum or explicit solvent models to predict the influence of the aqueous environment on the reaction's thermodynamics and kinetics.

Table 3: Hypothetical Parameters for a Predictive Bioorthogonal Reactivity Algorithm

ParameterComputational MethodDesired Outcome for Bioorthogonality
Activation Energy (ΔG‡) of Bioorthogonal ReactionDFT Transition State SearchLow, to ensure a fast reaction rate under physiological conditions.
Activation Energy (ΔG‡) of Side ReactionsDFT Transition State SearchHigh, to ensure high selectivity and minimal off-target reactivity.
Solvation Free Energy (ΔGsolv)Solvation Models (e.g., PCM, SMD)Favorable, to ensure sufficient solubility and bioavailability.
Protein Binding AffinityMolecular Docking SimulationsLow, to prevent non-specific binding to proteins.

By leveraging the principles demonstrated in computational studies of other bioorthogonal systems, a theoretical framework can be established to predict and potentially design novel bioorthogonal applications for this compound. This approach would accelerate the experimental validation process and guide the development of new chemical tools for biology.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for tert-Butyl 3-cyano-4-fluorobenzoate, and how can reaction conditions be optimized?

  • Methodological Answer :

  • Synthetic Routes : Common approaches include esterification of 3-cyano-4-fluorobenzoic acid with tert-butanol under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid) or coupling via carbodiimide reagents (e.g., DCC/DMAP). Alternative pathways involve functional group interconversion, such as nitrile introduction via Rosenmund-von Braun reaction .
  • Optimization : Key parameters include solvent selection (e.g., DCM or THF), temperature control (reflux vs. room temperature), and catalyst loading. For example, highlights the use of nitrogen-purged reactions and blue LED irradiation for photochemical steps, which may enhance yield in sensitive reactions. Monitor reaction progress via TLC or HPLC.

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

  • Methodological Answer :

  • Liquid-Liquid Extraction : Use ethyl acetate or DCM to partition the product from aqueous layers, followed by drying with anhydrous Na₂SO₄ or MgSO₄ .
  • Column Chromatography : Silica gel chromatography with gradients of hexane/ethyl acetate (e.g., 8:1 to 4:1) effectively separates the ester from polar byproducts. reports successful purification using this method, achieving >97% purity .
  • Recrystallization : Test solvents like ethanol or acetonitrile for high-purity crystalline yields.

Q. How can spectroscopic techniques (NMR, IR, HRMS) validate the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Expect signals for the tert-butyl group (δ ~1.3 ppm for CH₃, δ ~80-85 ppm for quaternary C) and aromatic protons (δ 7.2-8.0 ppm). The nitrile group (C≡N) and fluorine substituent induce distinct splitting patterns .
  • IR Spectroscopy : Confirm nitrile presence via a sharp peak at ~2220–2240 cm⁻¹ and ester carbonyl at ~1720 cm⁻¹ .
  • HRMS : Match the molecular ion peak ([M+H]⁺) to the theoretical mass (C₁₂H₁₂FNO₂: ~245.08 g/mol).

Advanced Research Questions

Q. How can reaction mechanisms for this compound synthesis be elucidated using kinetic and isotopic labeling studies?

  • Methodological Answer :

  • Kinetic Profiling : Monitor intermediate formation via in-situ FTIR or quenching experiments at timed intervals. Compare rate constants under varying temperatures to determine activation energy .
  • Isotopic Labeling : Introduce ¹⁸O in the tert-butanol reactant to track esterification pathways via mass spectrometry. references analogous studies using TEMPO to probe radical intermediates .

Q. What factors influence the stability of this compound under storage and experimental conditions?

  • Methodological Answer :

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition thresholds. Store at –20°C in inert atmospheres to prevent ester hydrolysis .
  • Surface Interactions : highlights adsorption studies on silica or polymer surfaces using microspectroscopic imaging to evaluate degradation pathways in humid environments .

Q. How should researchers resolve contradictions in yield or purity data across different synthetic protocols?

  • Methodological Answer :

  • Comparative Analysis : Replicate conflicting methods under controlled conditions (e.g., solvent purity, catalyst batch) to isolate variables.
  • Impurity Profiling : Use HPLC-MS or GC-MS to identify byproducts (e.g., tert-butyl ethers or nitrile hydrolysis products). emphasizes the role of acidic/basic impurities in side reactions .

Q. What strategies are recommended for assessing the biological activity of this compound in enzyme inhibition assays?

  • Methodological Answer :

  • Target Selection : Prioritize enzymes with fluorinated/cyano-substrate binding pockets (e.g., cytochrome P450 or kinases).
  • Assay Design : Use fluorescence-based assays with positive controls (e.g., known inhibitors). and provide frameworks for evaluating bioactivity in thiazole- and triazolo-based analogs .

Q. How can computational modeling (DFT, MD) predict the reactivity and electronic properties of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to compute frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Predict sites for nucleophilic/electrophilic attack .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO or water) to assess solubility and aggregation behavior.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.